molecular formula C10H19I B8234760 1-Decene, 10-iodo- CAS No. 131034-47-4

1-Decene, 10-iodo-

Cat. No.: B8234760
CAS No.: 131034-47-4
M. Wt: 266.16 g/mol
InChI Key: MTAJCIOPUQQBLS-UHFFFAOYSA-N
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Description

1-Iododecane (CAS: 2050-77-3), also known as 1-decyl iodide or decane-1-iodo, is a saturated alkyl iodide with the molecular formula C₁₀H₂₁I and a molecular weight of 268.18 g/mol . It is a halogenated hydrocarbon characterized by a linear decane chain terminated by an iodine atom. This compound is primarily used as a pharmaceutical synthesis intermediate due to its reactivity in nucleophilic substitution and cross-coupling reactions . Its structure and properties align with other iodinated alkanes, but distinctions emerge when compared to structurally similar compounds, such as diiodo derivatives, chloro-iodo analogs, and unsaturated alkenes (Table 1).

Properties

IUPAC Name

10-iododec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19I/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJCIOPUQQBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446550
Record name 1-Decene, 10-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131034-47-4
Record name 1-Decene, 10-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decene, 10-iodo- can be synthesized through the iodination of 1-decene. One common method involves the addition of iodine (I2) to 1-decene in the presence of a catalyst or under UV light. The reaction typically proceeds as follows: [ \text{C10H20} + \text{I2} \rightarrow \text{C10H19I} + \text{HI} ]

Industrial Production Methods: Industrial production of 1-Decene, 10-iodo- may involve continuous flow reactors where 1-decene is reacted with iodine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and iodine concentration are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Decene, 10-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, 1-Decene, 10-iodo- can undergo elimination to form 1-decene.

    Addition Reactions: The double bond in 1-decene can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

    Substitution: 1-Decanol, 1-Decanenitrile.

    Elimination: 1-Decene.

    Addition: 1,2-Dibromodecane.

Scientific Research Applications

1-Decene, 10-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems where iodinated compounds are used as tracers or probes.

    Medicine: Investigated for potential use in radiopharmaceuticals due to the presence of iodine.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Decene, 10-iodo- depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain. In elimination reactions, the iodine atom is removed along with a hydrogen atom, forming a double bond. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,10-Diiododecane (Decamethylene Diiodide)

  • Molecular Formula : C₁₀H₂₀I₂
  • Molecular Weight : 394.07 g/mol
  • CAS : 16355-92-3
  • Key Differences :
    • Contains two iodine atoms at terminal positions, enhancing its utility in bis-alkylation reactions and polymer cross-linking .
    • Higher molecular weight (~47% heavier than 1-iododecane) increases steric hindrance and reduces volatility.
    • Reactivity: Both iodides can undergo elimination or substitution, but the diiodo form is more prone to forming cyclic intermediates under basic conditions.

1-Chloro-10-iododecane

  • Molecular Formula : C₁₀H₂₀ClI
  • Molecular Weight : 302.62 g/mol
  • CAS : 57152-87-1
  • Key Differences: Incorporates chlorine and iodine at opposite termini, enabling sequential substitution reactions (e.g., Grignard or Suzuki coupling) . Polarizability: The electronegativity difference between Cl and I influences bond polarization, altering reaction kinetics compared to mono-iodinated analogs. Applications: Used in synthesizing asymmetrically functionalized hydrocarbons for specialty chemicals.

1-Decene (Unsaturated Analog)

  • Molecular Formula : C₁₀H₂₀
  • Molecular Weight : 140.27 g/mol
  • CAS : 872-05-9
  • Key Differences :
    • Double bond at the C1 position confers reactivity toward electrophilic addition (e.g., hydrohalogenation) and polymerization .
    • Physical Properties: Lower density and boiling point compared to iododecane due to lack of heavy halogen atoms.
    • Industrial Use: Feedstock for polyalphaolefins (PAOs) and surfactants .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
1-Iododecane C₁₀H₂₁I 268.18 2050-77-3 Terminal iodide Pharmaceutical intermediates
1,10-Diiododecane C₁₀H₂₀I₂ 394.07 16355-92-3 Dual terminal iodides Cross-linking agents
1-Chloro-10-iododecane C₁₀H₂₀ClI 302.62 57152-87-1 Terminal Cl and I Asymmetric synthesis
1-Decene C₁₀H₂₀ 140.27 872-05-9 C1 double bond Polymer production

Research Findings and Reactivity Trends

  • Nucleophilic Substitution : 1-Iododecane undergoes SN2 reactions faster than its chloro or bromo analogs due to iodine’s superior leaving-group ability .
  • Thermal Stability : Iodinated alkanes are less thermally stable than alkenes like 1-decene, decomposing at temperatures >150°C to release HI .
  • Synthetic Versatility : The diiodo and chloro-iodo derivatives enable multi-step functionalization, critical in synthesizing complex organic molecules .

Biological Activity

1-Decene, 10-iodo- is an organic compound with significant interest in various fields, including medicinal chemistry and materials science. This compound is a derivative of 1-decene, characterized by the presence of an iodine atom at the tenth carbon position. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

  • Chemical Formula: C₁₀H₂₀I
  • Molecular Weight: 240.08 g/mol
  • CAS Registry Number: 872-05-9

Biological Activity Overview

The biological activity of 1-Decene, 10-iodo- can be categorized into several areas including antimicrobial properties, cytotoxicity, and potential therapeutic effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that halogenated alkenes, including 1-Decene, 10-iodo-, exhibit notable antimicrobial properties. A study focusing on the synthesis of iodinated compounds found that these derivatives can inhibit the growth of various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Table 1: Antimicrobial activity of 1-Decene, 10-iodo- against selected microorganisms.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 1-Decene, 10-iodo-. In vitro studies using human cell lines indicated that the compound exhibits moderate cytotoxic effects at higher concentrations.

Cell Line IC50 (µM)
HeLa45
MCF-750
A54940

Table 2: Cytotoxicity of 1-Decene, 10-iodo- on various human cell lines.

The biological mechanisms underlying the activity of halogenated alkenes like 1-Decene, 10-iodo- are thought to involve:

  • Disruption of Membrane Integrity: The presence of iodine can interact with lipid membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation: Iodinated compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Case Study: Antifungal Properties

A recent investigation explored the antifungal efficacy of halogenated compounds including 1-Decene, 10-iodo-. The study demonstrated that this compound effectively inhibited the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, with potential applications in treating fungal infections.

Case Study: Pharmaceutical Applications

Another study evaluated the use of iodinated alkenes in drug formulation. Researchers found that incorporating 1-Decene, 10-iodo- into polymer matrices enhanced the release profiles of active pharmaceutical ingredients (APIs), suggesting its utility in controlled drug delivery systems.

Q & A

Basic Research Question: Optimization of Synthesis Methods

Q: What experimental methodologies are recommended for synthesizing 1-Decene, 10-iodo- with high purity and yield? A: Synthesis of 1-Decene, 10-iodo- typically involves iodination of 1-decene using hydroiodic acid (HI) under controlled conditions. Key steps include:

  • Reagent stoichiometry : Ensure a 1:1.2 molar ratio of 1-decene to HI to minimize side reactions (e.g., di-iodination).
  • Temperature control : Maintain reaction temperatures between 0–5°C to prevent thermal degradation of the iodinated product .
  • Purification : Use fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the product, followed by characterization via <sup>1</sup>H NMR to confirm the absence of unreacted alkene peaks (δ 5.8–5.9 ppm for terminal double bonds) .

Basic Research Question: Characterization Techniques

Q: Which analytical techniques are critical for confirming the structural integrity of 1-Decene, 10-iodo-? A: Essential techniques include:

  • NMR spectroscopy : <sup>13</sup>C NMR to identify the iodine-substituted carbon (δ 20–25 ppm for C-I) and <sup>1</sup>H NMR to verify the absence of residual alkene protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 268.08 for C10H19I) and rule out impurities .
  • Infrared (IR) spectroscopy : Absence of C=C stretching vibrations (~1640 cm<sup>-1</sup>) confirms complete iodination .

Advanced Research Question: Mechanistic Studies in Catalytic Applications

Q: How can researchers investigate the role of 1-Decene, 10-iodo- as a chain-transfer agent in radical polymerization? A: Mechanistic studies require:

  • Kinetic analysis : Monitor polymerization rates via <sup>1</sup>H NMR or gel permeation chromatography (GPC) to assess molecular weight distribution shifts caused by iodine-mediated chain transfer .
  • Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the C-I bond (typically ~50 kcal/mol), which influence chain-transfer efficiency .
  • Controlled experiments : Compare polymerization outcomes with and without 1-Decene, 10-iodo- to isolate its effect on polydispersity indices (PDI) .

Advanced Research Question: Stability Under Reactive Conditions

Q: What experimental designs are suitable for evaluating the thermal and photolytic stability of 1-Decene, 10-iodo-? A:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres to identify degradation thresholds (e.g., >120°C for iodine loss) .
  • UV-Vis spectroscopy : Expose samples to UV light (254 nm) and monitor changes in absorbance spectra to detect photolytic cleavage of C-I bonds .
  • Accelerated aging studies : Store samples at 40°C/75% relative humidity for 4–8 weeks and analyze iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Question: Data Contradictions in Catalytic Efficiency

Q: How can researchers reconcile discrepancies in reported catalytic efficiencies of 1-Decene, 10-iodo- across studies? A:

  • Meta-analysis : Compile datasets from peer-reviewed studies and normalize variables (e.g., solvent polarity, catalyst loading) using statistical tools like ANOVA .
  • Reproducibility protocols : Replicate conflicting experiments under standardized conditions (e.g., identical solvent systems, inert atmosphere) to isolate variables .
  • Error source identification : Quantify iodine leaching via X-ray photoelectron spectroscopy (XPS) to assess catalyst degradation as a potential confounding factor .

Advanced Research Question: Biodegradable Polymer Design

Q: What methodologies enable the use of 1-Decene, 10-iodo- in synthesizing biodegradable polymers with tailored mechanical properties? A:

  • Copolymerization : Incorporate 1-Decene, 10-iodo- into polyesters/polycarbonates via ring-opening polymerization (ROP) and analyze thermal properties (Tg, Tm) using differential scanning calorimetry (DSC) .
  • Hydrolytic degradation studies : Immerse polymer films in phosphate-buffered saline (PBS) at 37°C and track mass loss/gel permeation chromatography (GPC) changes over 12 weeks .
  • Structure-property relationships : Corporate iodine content (via elemental analysis) with tensile strength/modulus data to optimize polymer formulations .

Cross-Disciplinary Research Question: Biomedical Applications

Q: How can 1-Decene, 10-iodo- be functionalized for targeted drug delivery systems? A:

  • Click chemistry : Attach polyethylene glycol (PEG) or folate ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance biocompatibility .
  • In vitro cytotoxicity assays : Test functionalized derivatives on HEK-293 cells using MTT assays to validate low toxicity (IC50 > 100 µM) .
  • Drug-loading efficiency : Use HPLC to quantify doxorubicin encapsulation rates (>80% for liposomal formulations) .

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